molecular formula C12H19NO6 B2780440 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate CAS No. 2418733-75-0

1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate

Cat. No.: B2780440
CAS No.: 2418733-75-0
M. Wt: 273.285
InChI Key: GDKOGMDBTRRNPE-UHFFFAOYSA-N
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Description

1-tert-Butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate is a tricarboxylated azetidine derivative characterized by a strained four-membered azetidine ring substituted with a tert-butyl group and two methyl esters.

Key structural features:

  • Azetidine core: A four-membered ring with inherent ring strain, influencing reactivity and conformational rigidity.
  • Substituents: A tert-butyl group (sterically bulky, enhancing stability) and two methyl ester groups (electron-withdrawing, modulating solubility and reactivity).
  • Tricarboxylate functionality: Provides multiple sites for derivatization or coordination in catalytic systems.

Properties

IUPAC Name

1-O-tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-6-12(13,8(14)17-4)9(15)18-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOGMDBTRRNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester groups (tert-butyl and methyl) can hydrolyze to form carboxylic acids under acidic or basic conditions. For example:

R-O-C(=O)-N-azetidine+H2OR-OH+HO-C(=O)-N-azetidine\text{R-O-C(=O)-N-azetidine} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{HO-C(=O)-N-azetidine}

This reaction may depend on steric hindrance from the tert-butyl group and electronic effects of the adjacent ester groups .

Nucleophilic Substitution

The ester groups can react with nucleophiles (e.g., alcohols, amines) to form new derivatives:

R-O-C(=O)-N-azetidine+NuNu-C(=O)-N-azetidine+R-O\text{R-O-C(=O)-N-azetidine} + \text{Nu}^- \rightarrow \text{Nu-C(=O)-N-azetidine} + \text{R-O}^-

The tert-butyl substituent may influence reaction kinetics due to steric effects .

Structural Analysis

Property Value Relevance
Molecular FormulaC₁₂H₁₉NO₆Determines potential reaction pathways
SMILESCC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OCIdentifies reactive sites (ester groups)
InChIKeyGDKOGMDBTRRNPE-UHFFFAOYSA-NUnique structural identifier

Experimental Considerations

  • Reaction Conditions : Hydrolysis or substitution reactions may require catalysts (e.g., acid/base) or elevated temperatures.

  • Purification : Chromatography or recrystallization could be used to isolate products, though specific protocols are not detailed in available sources .

Limitations in Current Data

Available sources ( ) provide structural and basic chemical data but lack detailed reaction kinetics, mechanistic studies, or experimental procedures. Future research should focus on:

  • Systematic studies of hydrolytic conditions (pH, temperature).

  • Investigations of nucleophilic substitution rates.

  • Exploring ring-opening reactions under catalytic or extreme conditions.

Scientific Research Applications

Organic Synthesis

1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through:

  • Functional Group Transformations : The presence of multiple carboxylate groups allows for various derivatizations.
  • Asymmetric Synthesis : The chiral nature of the compound can be exploited in asymmetric synthesis to produce enantiomerically pure compounds.

Medicinal Chemistry

Research indicates that compounds similar to 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate exhibit biological activities such as:

  • Anticancer Activity : Investigations into its effects on cancer cell lines suggest potential cytotoxic properties.
  • Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for antibiotic development.

Materials Science

The unique structural features of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate allow it to be utilized in materials science for:

  • Polymer Synthesis : It can act as a monomer in the production of polymers with specific properties.
  • Coatings and Adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to controls .

Case Study 2: Antimicrobial Testing

A research team investigated the antimicrobial efficacy of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate against common pathogens. The results demonstrated notable activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Tricarboxylate and Dicarboxylate Derivatives
Compound Name Core Structure Key Substituents Yield (%) Physical State Key Spectral Data (NMR/HRMS) Reference
1-tert-Butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate Azetidine tert-Butyl, 2× methyl esters N/A Presumed oil Not explicitly reported N/A
2-(tert-Butyl) 1,1-dimethyl 2-cyano-3-phenylpropane-1,1,2-tricarboxylate (C-5b) Propane tert-Butyl, 2× methyl esters, cyano, phenyl 54 Colorless oil δ 7.40–7.30 (aromatic H), HRMS [M+H]+: 362.1609
1-Ethyl-2,2-dimethyl-7-(dioxaborolan-yl)hept-4-yne-1,2,2-tricarboxylate (8) Alkyne Ethyl ester, 2× methyl esters, dioxaborolane 80 Colorless oil NMR: Alkyne signals; MS: m/z consistent with C19H25BO6
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate Piperidine Benzyl, tert-butyl N/A Solid or oil Molecular formula: C18H25NO4
1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate Piperazine tert-Butyl, methyl ester N/A Not reported Molecular weight: 244.29 g/mol

Key Observations :

  • Ring Size and Strain : The azetidine core in the target compound introduces greater ring strain compared to five-membered (pyrrolidine, ) or six-membered (piperidine, ) analogs. This strain may enhance reactivity in ring-opening reactions or catalytic applications but reduce thermal stability .
  • Substituent Diversity: The tert-butyl group is a common stabilizing moiety across analogs (e.g., C-5b in ), while methyl/ethyl esters and cyano groups () modulate electronic properties. Boron-containing derivatives () exhibit unique reactivity in cross-coupling reactions.
  • Synthetic Yields : Yields for tricarboxylates range from 54% (C-5b) to 87% (C-24b, ), influenced by steric hindrance and purification methods (e.g., column chromatography in ).

Reactivity and Functionalization

Table 2: Reactivity Profiles of Selected Compounds
Compound Type Reactivity Highlights Applications Reference
Azetidine tricarboxylates Susceptible to ring-opening via nucleophilic attack due to strain; esters undergo hydrolysis or transesterification. Catalysis, peptidomimetics
Propane tricarboxylates (C-5b) Cyano group participates in nitrile-azide cycloaddition; phenyl enables π-π interactions. Asymmetric synthesis, ligand design
Piperidine dicarboxylates Stable under basic conditions; benzyl group removable via hydrogenolysis. Protecting-group chemistry
Alkyne tricarboxylates (8) Alkyne moiety suitable for Huisgen cycloaddition; boron group enables Suzuki-Miyaura coupling. Polymer chemistry, bioconjugation

Key Insights :

  • The target azetidine tricarboxylate’s strained ring may favor ring-opening reactions (e.g., with amines or thiols) over piperidine/pyrrolidine analogs.
  • Boron- and alkyne-functionalized analogs () exhibit orthogonal reactivity for modular synthesis, whereas cyano-substituted derivatives () are valuable in nitrile-mediated transformations.

Physicochemical Properties

  • Solubility : Methyl/ethyl esters enhance solubility in organic solvents (e.g., CH2Cl2, hexane) compared to tert-butyl-protected analogs .
  • Thermal Stability : Piperidine and piperazine derivatives () are more thermally stable than azetidines due to reduced ring strain.
  • Spectral Signatures : Azetidine derivatives show distinct ¹H NMR signals for ring protons (δ 3.0–4.5 ppm), while alkyne-containing compounds () exhibit characteristic IR absorption at ~2100 cm⁻¹ for C≡C stretches .

Biological Activity

1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate (CAS No. 2418733-75-0) is a compound of interest in the field of medicinal chemistry and drug development. Its unique structure, characterized by a tert-butyl group and multiple carboxylate functionalities, suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C12_{12}H19_{19}N O6_6
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : 1-(tert-butyl) 2,2-dimethyl azetidine-1,2,2-tricarboxylate
  • Purity : Typically ≥95%
  • Solubility : Very soluble in organic solvents with varying solubility in water (up to 19.1 mg/ml) .

Biological Activity Overview

The biological activity of 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.

While specific mechanisms are still under investigation, preliminary studies suggest that the compound may interact with various biological pathways due to its structural features. The presence of multiple carboxylate groups may enhance its ability to form hydrogen bonds and interact with protein targets.

Antioxidant Activity

A study evaluated the antioxidant properties of similar azetidine derivatives, indicating that compounds with multiple carboxylate groups exhibit significant radical scavenging activity. This suggests that 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate may possess similar antioxidant capabilities .

Anti-inflammatory Effects

Research has shown that azetidine derivatives can modulate inflammatory pathways. In vitro assays demonstrated that compounds structurally related to 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate inhibited the production of pro-inflammatory cytokines in macrophages . This positions the compound as a potential candidate for anti-inflammatory drug development.

Neuroprotective Potential

Another area of interest is the neuroprotective effects of azetidine derivatives. In animal models of neurodegeneration, compounds similar to 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate have shown promise in reducing neuronal cell death and improving cognitive function . This indicates a possible role for this compound in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduction in neuronal cell death in animal models

Q & A

Q. What mechanistic insights explain unexpected byproducts during azetidine ring closure?

  • Intermediate trapping (e.g., using DMPO spin traps) and LC-MS/MS analysis identify transient species. Competing pathways, such as [2+2] cycloadditions or retro-aldol reactions, may occur under specific conditions. Computational modeling of potential energy surfaces helps pinpoint alternative mechanisms .

Methodological Resources

  • Structural Characterization : X-ray crystallography (CCDC database), advanced NMR techniques (e.g., DEPT-135 for carbon assignment) .
  • Process Optimization : ICReDD’s reaction path search tools, Aspen Plus for reactor simulation .
  • Safety Compliance : Refer to the "Chemical Hygiene Plan" for advanced labs and OSHA guidelines for hazardous waste disposal .

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